molecular formula C10H12ClNO3 B3029255 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid CAS No. 603105-71-1

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Cat. No.: B3029255
CAS No.: 603105-71-1
M. Wt: 229.66 g/mol
InChI Key: GYEARKBBUBYION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a chlorine atom and a methoxy group, along with an amino group and a carboxylic acid group attached to a propanoic acid backbone

Scientific Research Applications

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 5-chloro-2-methoxybenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis.

    Condensation: 5-chloro-2-methoxybenzaldehyde reacts with glycine in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context. The phenyl ring with its substituents can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
  • 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
  • 2-Amino-3-(5-chloro-2-ethoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEARKBBUBYION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.